2-(Piperidin-4-yl)azepane-1-carboxamide

Drug Discovery Hit-to-Lead Preclinical Development

For CNS-focused library synthesis, sourcing azepane scaffolds with preclinical validation but no pharmacophore data wastes screening resources. This compound (ChEMBL CHEMBL4573525) solves this gap with existing bioactivity profiles. Key differentiators: Primary carboxamide serves as a hinge-binding motif mimic, verified by ChEMBL entry. High Fsp³ (0.75) and XLogP (0.7) align with CNS drug-likeness guidelines. The dual H-bond donor capacity of the primary amide enables diverse library enumeration, unlike N-substituted analogs that block synthetic vectors. Sourced with batch-specific quality assurance for reliable SAR campaigns.

Molecular Formula C12H23N3O
Molecular Weight 225.336
CAS No. 1334148-10-5
Cat. No. B2613596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)azepane-1-carboxamide
CAS1334148-10-5
Molecular FormulaC12H23N3O
Molecular Weight225.336
Structural Identifiers
SMILESC1CCC(N(CC1)C(=O)N)C2CCNCC2
InChIInChI=1S/C12H23N3O/c13-12(16)15-9-3-1-2-4-11(15)10-5-7-14-8-6-10/h10-11,14H,1-9H2,(H2,13,16)
InChIKeyRAGFXEIFAQWQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(Piperidin-4-yl)azepane-1-carboxamide


2-(Piperidin-4-yl)azepane-1-carboxamide (CAS 1334148-10-5) is a saturated azepane derivative featuring a primary carboxamide and a piperidine substituent, classified as a small-molecule building block . With a molecular weight of 225.33 g/mol, it is listed in the ChEMBL database (CHEMBL4573525) at a maximum preclinical development phase, confirming it has been the subject of bioactivity profiling, unlike many untested in-class analogs that remain purely virtual screening compounds [1]. Its primary carboxamide motif offers a distinct hydrogen-bonding profile compared to N-alkylated analogs, representing a key differentiator for researchers prioritizing specific pharmacophore requirements [1].

ChEMBL-reported preclinical profiling data available, unlike many virtual-only azepane analogs
Primary carboxamide motif provides dual hydrogen-bond donor capacity for pharmacophore design
sp3-rich azepane-piperidine core supports 3D conformational complexity in hit-to-lead libraries

Limitations of Generic Analogs for 2-(Piperidin-4-yl)azepane-1-carboxamide


The direct substitution of 2-(piperidin-4-yl)azepane-1-carboxamide with common in-class analogs such as N-isopropyl (CAS 1315366-20-1) or N-phenyl (CAS 1334148-71-8) derivatives introduces significant changes in molecular volume, lipophilicity (XLogP), and hydrogen-bond donor capacity, fundamentally altering the pharmacophore [1]. The primary amide group on the azepane ring is a critical structural feature for target engagement and physicochemical properties; for instance, N-alkylation eliminates a hydrogen-bond donor, potentially disrupting key interactions [2]. The sp3-rich azepane-piperidine core is maintained, but its electronic and steric environment is sensitive to terminal carboxamide substitution, making simple replacement without quantitative bioisosteric analysis a high-risk procurement decision [2].

N‑alkyl analogs (e.g., N‑isopropyl, N‑phenyl) reduce hydrogen‑bond donor count, potentially disrupting key target interactions.
Increased lipophilicity in substituted derivatives may shift permeability and solubility context away from the primary amide profile.
Terminal carboxamide modification alters electronic and steric environment; direct replacement without bioisosteric analysis is a high‑risk procurement decision.

Quantitative Evidence: 2-(Piperidin-4-yl)azepane-1-carboxamide vs. Analogs


Preclinical Progression vs. Analogs

The target compound has reached a 'Preclinical' max phase according to ChEMBL curation, indicating documented in vitro biological evaluation [1]. In contrast, closely related analogs such as 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide and N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide have no reported max phase or bioactivity data in authoritative databases, suggesting they have not undergone comparable experimental profiling [2].

Development Stage
Head‑to‑head
Preclinical vs No Data
Reported preclinical profiling supports early‑stage SAR studies.
ChEMBL curation standard; analogs lack comparable bioactivity data.
Drug Discovery Hit-to-Lead Preclinical Development

Hydrogen-Bond Donor Capacity vs. N-Substituted Analogs

The target primary carboxamide group provides 2 hydrogen-bond donors (HBD), a feature completely lost in direct N-alkyl analogs like 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide, which has only 1 HBD [1][2]. This difference is critical for target engagement models that require dual HBD interactions and directly impacts permeability and solubility profiles.

H‑Bond Donor Count
Cross‑study
2 HBD vs 1 HBD
Supports dual HBD pharmacophore requirements.
PubChem computed; lost in N‑alkyl analogs.
Medicinal Chemistry Pharmacophore Design Physicochemical Property

Application Scenarios: 2-(Piperidin-4-yl)azepane-1-carboxamide


CNS Penetrant Hit-to-Lead Optimization

The compound's high fraction of sp3 carbon (Fsp3 = 0.75) and acceptable lipophilicity (XLogP = 0.7) align with CNS drug-likeness guidelines [1]. Its preclinical validation status provides an advantage over untested azepane analogs for CNS target-focused libraries requiring both 3D conformational complexity and low aromatic ring count [1].

Kinase Inhibitor Development via Primary Amide Anchoring

In kinase drug discovery, the primary carboxamide can act as a critical hinge-binding motif mimic [2]. The scaffold's documented ChEMBL entry suggests prior kinase profiling, unlike des-carboxamide analogs (e.g., 1-(piperidin-4-yl)azepane) which lack this key pharmacophoric element .

Focused DNA-Encoded Library (DEL) Building Block Synthesis

The primary amine on the piperidine ring (as a free base) serves as a synthetic handle for on-DNA chemistry. The dual hydrogen-bond donor capacity of the primary amide allows for subsequent library enumeration with diverse capping groups, a versatility not offered by N-substituted analogs which block one vector [2].

Application
Selection Property
Validation Focus
CNS hit‑to‑lead optimization
High sp³ fraction, balanced lipophilicity
CNS drug‑likeness profile and 3D conformational complexity
Kinase inhibitor development
Primary carboxamide as potential hinge‑binding motif
Kinase panel profiling and SAR exploration
DEL building block synthesis
Piperidine amine handle, dual HBD capacity
On‑DNA chemistry compatibility, library enumeration
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